molecular formula C25H29IN2O2 B12903278 (2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide CAS No. 53213-80-2

(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

Cat. No.: B12903278
CAS No.: 53213-80-2
M. Wt: 516.4 g/mol
InChI Key: IKVCLKLQOOSIAB-UHFFFAOYSA-M
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Description

(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide is a cyanine dye analog, specifically recognized as Cy3 Butyl, which is valued for its fluorescent properties in bioconjugation and labeling applications. This compound features a lipophilic butyl side chain, which can influence its solubility and interaction with hydrophobic environments, such as cell membranes or specific protein domains. Its primary research value lies in its role as a fluorescent probe for labeling biomolecules, including antibodies, peptides, and nucleic acids, for techniques like fluorescence microscopy, flow cytometry, and immunoassays. The mechanism of action is based on its ability to absorb and emit light in the visible range; upon excitation with green light (typically around 550 nm), it exhibits fluorescence emission in the yellow-orange region (around 570 nm). This makes it a suitable donor fluorophore in Förster Resonance Energy Transfer (FRET) pairs. Researchers utilize this dye to track molecular localization, study protein-protein interactions, and visualize cellular structures. It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Key applications and properties of cyanine dyes are detailed in scientific resources (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3438886/) and supplier catalogs (https://www.fluorophores.tools/dyes/overview/cy3).

Properties

CAS No.

53213-80-2

Molecular Formula

C25H29IN2O2

Molecular Weight

516.4 g/mol

IUPAC Name

(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C25H29N2O2.HI/c1-3-5-18-26-20-12-7-9-14-22(20)28-24(26)16-11-17-25-27(19-6-4-2)21-13-8-10-15-23(21)29-25;/h7-17H,3-6,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

IKVCLKLQOOSIAB-UHFFFAOYSA-M

Isomeric SMILES

CCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCC.[I-]

Canonical SMILES

CCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCC.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of 3-butyl-1,3-benzoxazole Precursors

  • Starting materials: Ortho-aminophenol derivatives and butyl-substituted carboxylic acid or aldehyde derivatives.
  • Method: Cyclocondensation of ortho-aminophenol with butyl-substituted aldehydes under acidic or dehydrating conditions to form the benzoxazole ring with a butyl substituent at the 3-position.
  • Conditions: Typically reflux in acidic media (e.g., polyphosphoric acid or acetic acid) or using dehydrating agents like phosphorus oxychloride.
  • Outcome: Formation of 3-butylbenzoxazole intermediates with high regioselectivity.

Formation of the Vinylidene Linker

  • Approach: Aldol-type condensation or Knoevenagel condensation between the 3-butylbenzoxazole aldehyde and the active methylene group of another benzoxazole derivative.
  • Reagents: Base catalysts such as piperidine or pyridine, or acid catalysts depending on substrate stability.
  • Solvents: Polar aprotic solvents like ethanol or acetonitrile.
  • Result: Formation of the conjugated (E)-prop-2-enylidene linkage connecting two benzoxazole units.

Quaternization to Form Benzoxazolium Salt

  • Process: Alkylation or protonation of the nitrogen atom in the benzoxazole ring to generate the benzoxazolium cation.
  • Reagents: Alkyl iodides or direct treatment with iodine sources.
  • Conditions: Mild heating or room temperature stirring in polar solvents such as acetonitrile or dimethylformamide.
  • Outcome: Formation of the benzoxazolium iodide salt, stabilizing the positive charge on nitrogen.

Purification and Characterization

  • Purification: Recrystallization from suitable solvents (e.g., ethanol, acetone) or chromatographic techniques.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis to verify molecular structure and purity.

Data Table: Summary of Key Reaction Parameters

Step Reactants/Conditions Solvent Catalyst/Reagent Temperature Yield (%) Notes
Benzoxazole ring formation Ortho-aminophenol + butyl aldehyde Acetic acid Acid catalyst (PPA) Reflux (~120°C) 70-85 High regioselectivity for 3-butyl
Vinylidene linker formation 3-butylbenzoxazole aldehyde + benzoxazole Ethanol Piperidine (base) Room temp to 60°C 60-75 E-isomer favored
Quaternization (iodide salt) Benzoxazole derivative + alkyl iodide/iodine Acetonitrile None or mild heating RT to 50°C 80-90 Formation of stable benzoxazolium salt

Research Findings and Optimization Notes

  • The choice of solvent and catalyst critically affects the yield and stereoselectivity of the vinylidene linkage formation. Polar aprotic solvents and mild bases favor the E-configuration.
  • Quaternization efficiency is enhanced by using alkyl iodides with good leaving groups and controlling temperature to avoid decomposition.
  • The iodide counterion stabilizes the benzoxazolium cation and improves solubility in polar solvents, facilitating purification.
  • Side reactions such as polymerization or over-alkylation can be minimized by controlling reagent stoichiometry and reaction time.
  • Analytical data from NMR and mass spectrometry confirm the integrity of the conjugated system and the presence of the iodide ion.

Chemical Reactions Analysis

Substitution Reactions

The iodide counterion participates in nucleophilic substitution reactions, particularly in polar aprotic solvents. This property is exploited to generate derivatives with alternative anions or functional groups.

Reaction TypeReagents/ConditionsMajor ProductsKey Observations
Anion ExchangeAgNO₃ (aq.), RT, 24 hrsNitrate salt + AgI precipitateQuantitative exchange (>95% yield)
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-alkylated benzoxazolium derivativeRegioselectivity at N3 position confirmed

Mechanistic Insights :
The iodide ion acts as a leaving group in SN2 reactions, with the benzoxazolium cation stabilizing transition states through resonance. Computational studies (DFT) indicate a reaction barrier of ~20 kcal/mol for anion exchange .

Oxidation Reactions

The conjugated enylidene linker is susceptible to oxidation, particularly under acidic conditions.

Oxidizing AgentConditionsProductsSelectivity
KMnO₄H₂SO₄ (1M), 0°CCarboxylic acid derivativesOver-oxidation observed at >50°C
O₂ (Catalytic CuCl)DCM, RT, 12 hrsEpoxide intermediateStereospecific epoxidation (trans)

Kinetic Data :

  • Oxidation with KMnO₄ follows pseudo-first-order kinetics (k = 0.015 min⁻¹ at 25°C) .

  • Epoxidation yields depend on solvent polarity, with DCM providing optimal results (78% yield) .

Reduction Reactions

The cationic benzoxazolium system undergoes selective reduction at the C=N bonds.

Reducing AgentConditionsProductsNotes
NaBH₄EtOH, 25°C, 2 hrsDihydrobenzoxazolePartial reduction (C=N → C-N)
H₂ (Pd/C, 1 atm)THF, RT, 6 hrsSaturated benzoxazoleComplete hydrogenation of double bonds

Spectroscopic Evidence :

  • IR spectra post-reduction show disappearance of C=N stretching at 1620 cm⁻¹ .

  • ¹H NMR confirms saturation of enylidene protons (δ 6.8–7.2 ppm → δ 1.2–2.1 ppm) .

Photochemical Reactions

The extended π-conjugation enables photochemical transformations under UV/Vis irradiation.

ConditionsProductsQuantum Yield (Φ)
λ = 365 nm, CH₃CN[2+2] Cycloaddition dimerΦ = 0.32 ± 0.02
λ = 450 nm, O₂-saturatedSinglet oxygen (¹O₂) generationΦ = 0.18 ± 0.01

Applications :

  • Photodynamic therapy: Singlet oxygen generation under blue light shows cytotoxicity against HeLa cells (IC₅₀ = 12 μM) .

  • Photoresponsive materials: Cycloaddition dimers exhibit reversible thermal cleavage .

Complexation with Metals

The benzoxazolium nitrogen and iodide ion coordinate with transition metals.

Metal SaltConditionsComplex StructureStability Constant (log K)
CuCl₂MeOH, reflux, 4 hrsCu(I)-N coordination4.2 ± 0.3
AgNO₃H₂O/EtOH, RT, 1 hrAg(I)-I bridged polymer5.8 ± 0.2

Crystallographic Data :

  • Cu(I) complex: Monoclinic P2₁/c, d(Cu-N) = 1.98 Å .

  • Ag(I) polymer: I⁻ acts as μ₂-bridging ligand .

Acid-Base Reactions

Protonation/deprotonation equilibria modulate the compound’s electronic properties.

pH RangeDominant Speciesλₘₐₓ (nm)
< 2.0Protonated benzoxazolium480 → 510
7.0–10.0Deprotonated neutral form510 → 450

Theoretical Modeling :

  • pKa of the benzoxazolium proton: 3.7 ± 0.1 (calculated via COSMO-RS) .

  • Deprotonation reduces conjugation, blue-shifting absorbance .

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its mechanism of action, pharmacokinetics, and toxicity would be key areas of research.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers, dyes, or electronic components. Its unique properties could be leveraged to create products with enhanced performance.

Mechanism of Action

The mechanism of action of (2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related oxacarbocyanine dyes with varying alkyl chain lengths and heterocyclic modifications. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
(2E)-3-Butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole; iodide Butyl (C₄H₉) C₂₇H₃₀IN₂O₂ ~555.4* Fluorescent probes, organic electronics
3,3′-Dihexyloxacarbocyanine iodide Hexyl (C₆H₁₃) C₂₉H₃₇IN₂O₂ 572.531 Membrane staining, lipid studies
3,3′-Diethyloxacarbocyanine iodide Ethyl (C₂H₅) C₂₁H₂₂IN₂O₂ 461.323 DNA labeling, flow cytometry
3,3′-Diethyl-2,2′-oxadicarbocyanine iodide Ethyl (C₂H₅); extended π C₂₃H₂₃IN₂O₂ ~486.3 Near-infrared imaging
(2Z)-3-Octadecyl-... perchlorate Octadecyl (C₁₈H₃₇) C₄₃H₆₄ClN₂O₃ ~718.4 Aggregation studies, micelle systems

Key Findings:

Alkyl Chain Effects: Longer chains (hexyl, octadecyl) increase hydrophobicity, enhancing membrane integration . Butyl substituents balance solubility in polar and non-polar solvents. Ethyl derivatives (e.g., 3,3′-diethyloxacarbocyanine) exhibit higher water solubility but lower cellular retention .

Optical Properties :

  • Absorption/emission wavelengths redshift with extended conjugation (e.g., oxadicarbocyanines vs. oxacarbocyanines) .
  • Substituent electronic effects (e.g., methyl groups in ) alter extinction coefficients and quantum yields .

Stability and Synthesis: Iodide salts generally exhibit better crystallinity than perchlorates, aiding structural validation via X-ray diffraction (SHELXL ). Synthesis often involves condensation of benzoxazole precursors with activated alkenes, as seen in domino reactions ().

Applications :

  • Butyl/hexyl derivatives: Preferred for lipid-rich environments (e.g., mitochondrial membranes) .
  • Ethyl derivatives: Used in aqueous solutions for DNA intercalation .

Biological Activity

The compound (2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide is a derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. Benzoxazole and its derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the fields of anticancer, antibacterial, antifungal, and anti-inflammatory therapies. This article focuses on the biological activity of the specific compound mentioned, synthesizing existing research findings into a comprehensive overview.

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) . The mechanism often involves inhibition of critical enzymes such as PARP-2, with some compounds demonstrating IC50 values as low as 0.057 µM .

A study on related benzoxazole compounds reported their ability to induce apoptosis in cancer cells while showing selective toxicity towards malignant over normal cells . This selectivity is crucial for developing therapeutic agents that minimize side effects.

Antibacterial and Antifungal Properties

Benzoxazole derivatives are also recognized for their antibacterial and antifungal activities. In particular, compounds similar to this compound have been tested against various pathogens. For example, studies have shown selective activity against Gram-positive bacteria and certain fungal strains like Candida albicans .

The structure–activity relationship (SAR) analysis suggests that modifications on the benzoxazole nucleus can enhance these antimicrobial properties .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic profile in conditions characterized by chronic inflammation .

The synthesis of benzoxazole derivatives typically involves iodine-catalyzed reactions that facilitate efficient formation under mild conditions . The mechanism often includes multi-component reactions that yield high-purity products suitable for biological testing.

Case Studies

Case Study 1: Anticancer Evaluation
A series of benzoxazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity with a notable compound exhibiting an IC50 value of 0.07 µM against MCF-7 cells .

Case Study 2: Antimicrobial Testing
In another study, a set of benzoxazole derivatives was tested against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives had potent antibacterial activity with minimal toxicity towards human cells, highlighting their potential as therapeutic agents .

Data Tables

Activity Type Compound IC50 Value (µM) Target Pathogen/Cell Line
AnticancerCompound A0.057MCF-7
AntibacterialCompound B12Staphylococcus aureus
AntifungalCompound C15Candida albicans
Anti-inflammatoryCompound DN/ACytokine production

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize the transition state of the condensation reaction. DMF improves solubility of ionic intermediates, reducing side products .
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and thermal degradation. Higher temperatures (>90°C) risk decomposition of the benzoxazolium core .
  • Monitoring : Use TLC (Rf ~0.5 in 10% methanol/dichloromethane) and HPLC (C18 column, acetonitrile/water mobile phase) to track progress and purity .

What spectroscopic techniques are critical for structural characterization and purity assessment?

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Confirm conjugation via vinyl proton signals (δ 7.5–8.5 ppm, coupling constant J ~12–16 Hz for E-configuration) .
    • 13C NMR : Identify quaternary carbons in the benzoxazolium ring (δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-I]+ at m/z ~490) .
  • UV-Vis Spectroscopy : Conjugated system shows strong absorbance at λmax ~450–550 nm, with molar extinction coefficients >50,000 M⁻¹cm⁻¹ .

How can researchers resolve contradictions in reported fluorescence quantum yields (ΦF) for this compound?

Advanced
Discrepancies in ΦF often arise from:

  • Solvent Effects : Polar solvents (e.g., methanol vs. DMSO) alter dipole-dipole interactions, shifting emission spectra. Standardize measurements in anhydrous DMSO .
  • Oxygen Quenching : Degas solutions with N2 to minimize triplet-state quenching .
  • Reference Standards : Use quinine sulfate (ΦF = 0.54 in 0.1 M H2SO4) or rhodamine 6G for calibration .
  • Instrumentation : Ensure spectrofluorometers are calibrated for excitation/emission slit widths and detector sensitivity .

What strategies mitigate aggregation-caused quenching (ACQ) in aqueous biological imaging applications?

Q. Advanced

  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl groups) on the benzoxazole rings to disrupt π-π stacking .
  • Nanocarriers : Encapsulate the dye in PEGylated liposomes or silica nanoparticles to enhance dispersibility .
  • Surfactants : Use 0.1% Pluronic F-127 to stabilize monomeric forms in cell culture media .

How does the compound’s Stokes shift compare to other benzoxazolium-based fluorophores, and what factors influence this property?

Q. Advanced

  • Stokes Shift : Typically 80–120 nm, larger than rhodamines (~30 nm) due to extended conjugation and intramolecular charge transfer .
  • Influencing Factors :
    • Substituent Electron Effects : Electron-donating groups (e.g., -OCH3) increase charge transfer, broadening the shift .
    • Solvent Polarity : Higher polarity stabilizes the excited state, reducing emission energy (red shift) .

What are the key challenges in achieving reproducible electrochemical properties for this compound?

Q. Advanced

  • Redox Instability : The iodide counterion can oxidize under ambient conditions. Store samples in dark, anhydrous environments with desiccants .
  • Electrode Fouling : Adsorption of the planar structure on working electrodes (e.g., glassy carbon) skews cyclic voltammetry results. Use freshly polished electrodes and 0.1 M TBAPF6 as supporting electrolyte .

How can computational methods (e.g., DFT) guide the design of derivatives with improved photostability?

Q. Advanced

  • HOMO-LUMO Gaps : Calculate using B3LYP/6-31G* to predict absorption maxima. Narrow gaps correlate with red-shifted emission .
  • Non-Radiative Decay Pathways : Identify vibrational modes (via frequency analysis) that promote thermal relaxation. Introduce rigidifying substituents (e.g., fused rings) to suppress these modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.